1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-4-(3-methylthiophen-2-yl)butan-1-one hydrochloride
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Overview
Description
1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-4-(3-methylthiophen-2-yl)butan-1-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a thiophene ring, and an aminooxane moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-4-(3-methylthiophen-2-yl)butan-1-one hydrochloride typically involves multiple steps, including the formation of the piperidine and thiophene rings, followed by their coupling. Common reagents used in these reactions include sodium chlorite, potassium carbonate, and phosphorus pentachloride . The reaction conditions are generally mild, with temperatures maintained at ambient levels to ensure high efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to minimize waste and maximize yield, often employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-4-(3-methylthiophen-2-yl)butan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction could produce amines .
Scientific Research Applications
1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-4-(3-methylthiophen-2-yl)butan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-4-(3-methylthiophen-2-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A potent inhibitor of blood coagulation factor Xa.
Rivaroxaban: Another anticoagulant with a similar mechanism of action.
Ticagrelor: A platelet aggregation inhibitor.
Uniqueness
1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-4-(3-methylthiophen-2-yl)butan-1-one hydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(3-aminooxan-2-yl)piperidin-1-yl]-4-(3-methylthiophen-2-yl)butan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S.ClH/c1-14-9-13-24-17(14)5-2-6-18(22)21-10-7-15(8-11-21)19-16(20)4-3-12-23-19;/h9,13,15-16,19H,2-8,10-12,20H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPPLLYKHHVBNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCCC(=O)N2CCC(CC2)C3C(CCCO3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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